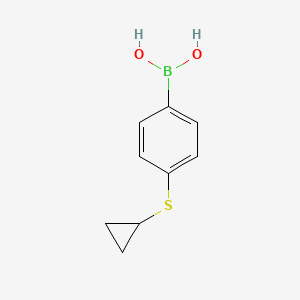

(4-(Cyclopropylthio)phenyl)boronic acid

Description

Propriétés

Numéro CAS |

411229-80-6 |

|---|---|

Formule moléculaire |

C7H9BO2S |

Poids moléculaire |

168.03 g/mol |

Nom IUPAC |

(4-cyclopropylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C7H9BO2S/c9-8(10)7-3-6(4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |

Clé InChI |

UMSYSGLQQACJEG-UHFFFAOYSA-N |

SMILES |

B(C1=CC=C(C=C1)SC2CC2)(O)O |

SMILES canonique |

B(C1=CC(=CS1)C2CC2)(O)O |

Origine du produit |

United States |

Synthetic Methodologies for 4 Cyclopropylthio Phenyl Boronic Acid

Strategies for Aryl Boronic Acid Synthesis

Flow Chemistry Applications in Boronic Acid Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the preparation of organic compounds, including arylboronic acids and their esters. rsc.orgorganic-chemistry.org This methodology offers substantial advantages over traditional batch processing, such as superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety when handling hazardous reagents like organolithiums, and improved product yields and purity. organic-chemistry.orgacs.org

The synthesis of boronic acids in flow reactors often involves a halogen-lithium exchange followed by quenching with a borate (B1201080) ester. nih.gov For instance, an aryl bromide can be rapidly mixed with a lithium reagent (e.g., n-butyllithium) in a microreactor with precise temperature control to generate an aryllithium intermediate. acs.orgresearchgate.net This highly reactive species is then immediately combined with a boron electrophile, such as trimethyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (BpinOiPr), to form the corresponding boronic ester or acid after workup. researchgate.net

The extremely short reaction times, often on the scale of seconds, and efficient mixing characteristic of flow systems minimize the formation of byproducts that can plague batch reactions, such as protonation or undesired coupling. organic-chemistry.orgnih.gov This approach has been successfully applied to a wide range of aryl bromides, including those bearing sensitive functional groups like nitriles and aldehydes, demonstrating its broad applicability and potential for the multigram-scale production of boronic acids. acs.org

Table 1: Examples of Arylboronic Acid Synthesis Using Flow Chemistry

| Aryl Halide | Reagents | Reaction Time | Key Advantages | Yield |

|---|---|---|---|---|

| Electron-poor Aryl Bromides | 1) nBuLi 2) B(OMe)3 | ~1 second | High throughput (60 g/h), precise temperature control. organic-chemistry.org | Good to Excellent acs.org |

| Aryl Bromides with Aldehyde | 1) nBuLi 2) B(OMe)3 | < 1 second | Tolerates sensitive functional groups. acs.org | High acs.org |

| Aryl Bromides with Nitrile | 1) nBuLi 2) B(OMe)3 | < 1 second | Avoids side reactions common in batch processing. acs.org | High acs.org |

Precursor Synthesis and Integration of the Cyclopropylthio Moiety

The construction of the (4-(Cyclopropylthio)phenyl) scaffold is a critical precursor step. This process involves the formation of a carbon-sulfur (C-S) bond to create an aryl sulfide, followed by the strategic introduction of the boronic acid group.

The formation of the C-S bond is fundamental to synthesizing aryl sulfides. mdpi.com Transition-metal catalysis is a dominant strategy, with copper and palladium-based systems being widely employed. nih.govorganic-chemistry.org These reactions typically couple an aryl halide (iodide, bromide, or chloride) with a thiol. For example, copper(I) oxide (Cu₂O) and copper(I) iodide (CuI) are effective catalysts for coupling aryl iodides with thiols, often in the presence of a ligand such as 1,10-phenanthroline. nih.govorganic-chemistry.org Palladium-catalyzed reactions, sometimes using monodentate phosphine (B1218219) ligands like SPhos, also provide an efficient route to aryl sulfides. nih.gov

Beyond traditional cross-coupling, alternative methods have been developed. These include decarboxylative C-S coupling reactions and metal-free approaches that may utilize visible-light photoredox catalysis. mdpi.comnih.gov The choice of method often depends on the substrate scope, functional group tolerance, and the desired reaction conditions. mdpi.comnih.gov

Table 2: Selected Methods for Aryl C-S Bond Formation

| Catalyst System | Reactants | Sulfur Source | Key Features |

|---|---|---|---|

| Copper(I) Iodide (CuI) | Aryl Iodide | Thiophenol | Ligand-free, good functional group tolerance. organic-chemistry.org |

| Copper(II) Oxide (Cu₂O) | Aryl Iodide | Thiol | Microwave-promoted, proceeds in water. organic-chemistry.org |

| Palladium / SPhos | Aryl Halide | Thiol | Effective for intramolecular C-S bond formation. nih.gov |

| Metal-Free / Visible Light | Arylhydrazine | Thiol | Uses Rose Bengal as a photocatalyst under aerobic conditions. organic-chemistry.org |

To synthesize the (cyclopropylthio)phenyl moiety, the general methods of C-S bond formation are applied using a cyclopropyl (B3062369) sulfur source. The most direct approach involves the cross-coupling of an appropriately substituted aryl halide, such as 1-bromo-4-iodobenzene (B50087) or 4-bromochlorobenzene, with cyclopropylthiol in the presence of a suitable catalyst, typically a copper or palladium complex. nih.govorganic-chemistry.org The nucleophilic cyclopropyl thiolate, generated in situ with a base, displaces the halide on the aromatic ring to form the desired cyclopropyl aryl sulfide. The unique structural and electronic properties of the cyclopropyl group make it a desirable substituent in medicinal chemistry. researchgate.net

The final and most critical step is the regioselective installation of the boronic acid group at the para-position of the (cyclopropylthio)phenyl ring. The strategy for achieving this regiocontrol is typically embedded in the choice of starting materials.

A common and effective route begins with a 1,4-disubstituted benzene (B151609) derivative where one substituent is a halogen suitable for C-S coupling and the other is a halogen suitable for borylation. For example, starting with 1-bromo-4-iodobenzene, the more reactive iodo-substituent can be selectively coupled with cyclopropylthiol under copper or palladium catalysis. This yields 1-bromo-4-(cyclopropylthio)benzene.

With the cyclopropylthio group in place, the remaining bromo-substituent serves as a handle for introducing the boronic acid. This transformation is commonly achieved via two primary methods:

Halogen-Lithium Exchange: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperature to form an aryllithium intermediate. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis to yield the final (4-(Cyclopropylthio)phenyl)boronic acid. nih.gov

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction uses a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to convert the aryl bromide directly into a boronic ester. nih.gov The resulting pinacol (B44631) ester can then be hydrolyzed to the corresponding boronic acid.

This sequential approach, by starting with a para-dihalogenated benzene, ensures that the cyclopropylthio and boronic acid functionalities are positioned opposite to each other on the phenyl ring, thus yielding the desired 4-substituted isomer exclusively.

Reactivity and Reaction Mechanisms of 4 Cyclopropylthio Phenyl Boronic Acid

Fundamental Reactivity of Aryl Boronic Acids

Aryl boronic acids, including (4-(Cyclopropylthio)phenyl)boronic acid, are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their reactivity is fundamentally governed by the properties of the boron center and its interaction with the attached aryl group.

The core of a boronic acid's reactivity lies in its nature as a Lewis acid. wikipedia.org The boron atom in its trigonal planar, sp²-hybridized state possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons from a Lewis base. wikipedia.org In aqueous media, this Lewis acidity is most prominently demonstrated by the reaction with water or hydroxide (B78521) ions. The boronic acid, RB(OH)₂, exists in a pH-dependent equilibrium with its corresponding tetrahedral, sp³-hybridized boronate species, [RB(OH)₃]⁻. researchgate.netsemanticscholar.org

This equilibrium can be represented as: RB(OH)₂ + 2 H₂O ⇌ [RB(OH)₃]⁻ + H₃O⁺

The strength of this Lewis acidity is quantified by the acidity constant (pKa). For instance, unsubstituted phenylboronic acid has a pKa of approximately 8.83. wikipedia.orgnih.gov This equilibrium is critical as the formation of the anionic boronate complex increases the nucleophilicity of the aryl group, which is a key step in many catalytic reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov

Substituents on the aromatic ring significantly modulate the reactivity of the boronic acid functional group through a combination of electronic and steric effects. libretexts.org These effects alter the Lewis acidity of the boron atom and can influence the rates and mechanisms of reactions in which the boronic acid participates. acs.orgnih.gov

The electronic influence of a substituent is often quantified by its Hammett constant (σ), which describes its electron-donating or electron-withdrawing character. wikipedia.orgresearchgate.net For this compound, the key substituent is the cyclopropylthio group (-S-c-Pr) at the para position.

The sulfur atom of the thioether linkage exhibits a dual electronic nature:

Inductive Effect (-I): Sulfur is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

Resonance Effect (+R): The lone pairs of electrons on the sulfur atom can be donated into the aromatic π-system, an electron-donating resonance effect.

This suggests that the Lewis acidity of this compound would be very similar to that of unsubstituted phenylboronic acid. Electron-donating groups tend to decrease Lewis acidity (increase pKa) by increasing electron density on the boron, while electron-withdrawing groups increase Lewis acidity (decrease pKa). nih.gov The compound would therefore be a stronger Lewis acid than a methoxy-substituted analogue but weaker than a trifluoromethyl-substituted one.

| Substituted Phenylboronic Acid | Para-Substituent (R) | Hammett Constant (σp) | Approximate pKa |

|---|---|---|---|

| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | +0.54 | ~7.8 |

| Phenylboronic acid | -H | 0.00 | ~8.8 |

| This compound | -S-c-Pr | ~0.0 (Estimated) | ~8.8 (Estimated) |

| 4-Methoxyphenylboronic acid | -OCH₃ | -0.27 | ~9.2 |

Steric hindrance plays a crucial role in the reactivity of aryl boronic acids, particularly when substituents are in the ortho position relative to the boronic acid group. nih.gov Such substituents can physically obstruct the approach of reactants to the boron center, potentially slowing down reactions.

While the cyclopropylthio group is not adjacent (ortho) to the boronic acid, it exerts its electronic influence through the aromatic π-system. The resonance donation from the sulfur atom increases electron density at the ortho and para positions of the ring. This electronic communication through the phenyl ring is the primary way a para-substituent influences the reactivity at the boron center.

Electronic and Steric Effects of Substituents on Boron Reactivity

Mechanistic Principles in Catalytic Transformations

Aryl boronic acids are cornerstone reagents in a multitude of catalytic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these reactions follows well-established mechanistic pathways.

The most prominent application is the Suzuki-Miyaura cross-coupling reaction . organic-chemistry.org This palladium-catalyzed process couples the aryl group from the boronic acid with an organic halide or triflate. The generally accepted catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar'-Br) to form a Pd(II) complex. libretexts.orgyonedalabs.com

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. It is widely accepted that the boronic acid must first be activated by a base (e.g., CO₃²⁻, OH⁻) to form the more nucleophilic tetracoordinate boronate [ArB(OH)₃]⁻. nih.gov This boronate then reacts with the Pd(II) complex, exchanging its aryl group for the halide on the palladium center. chemrxiv.org The reaction of a palladium hydroxo complex with the neutral boronic acid is also a proposed pathway. nih.gov

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new biaryl product (Ar-Ar'). This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. libretexts.org

Another important transformation is the boronic acid-catalyzed amidation , which forms an amide bond from a carboxylic acid and an amine. rsc.orgrsc.org The mechanism is understood to involve the formation of a key acyloxyboronic acid intermediate from the reaction between the carboxylic acid and the boronic acid catalyst. researchgate.netnih.gov This intermediate is more activated toward nucleophilic attack by the amine than the original carboxylic acid. The subsequent reaction with the amine yields the amide product and regenerates the boronic acid catalyst. rsc.orgresearchgate.net The removal of water is often necessary to drive the initial equilibrium towards the active intermediate. researchgate.net

Finally, aryl boronic acids can undergo protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond. This is often an undesired side reaction in cross-coupling but can be used synthetically. Base-catalyzed protodeboronation proceeds via the boronate anion, and different mechanisms, from concerted proton transfer to the formation of a transient aryl anion, can operate depending on the electronic nature of the aryl group. acs.orgnih.govresearchgate.net

Oxidative Addition in Palladium Catalysis

The catalytic cycle of a Suzuki-Miyaura coupling reaction commences with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a low-valent palladium(0) complex. libretexts.orgchemrxiv.org This initial step does not directly involve this compound. Instead, the palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands, inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide). chemrxiv.orgyonedalabs.com This process results in the formation of a square planar palladium(II) intermediate. libretexts.org

The reaction can be generalized as follows: Pd(0)L_n + R-X → R-Pd(II)(X)L_2 + (n-2)L Where L represents the ligand, R-X is the organic halide, and R-Pd(II)(X)L_2 is the resulting organopalladium(II) complex.

| Feature | Description |

| Reactants | Palladium(0) complex, Organic Halide (Ar-X) |

| Product | Arylpalladium(II) halide complex (Ar-Pd-X) |

| Change in Pd Oxidation State | 0 to +2 |

| Role of Boronic Acid | Not directly involved in this step. |

| Key Influencing Factors | Nature of the halide (X), steric and electronic properties of ligands (L) on palladium, solvent. |

Transmetalation Processes in Cross-Coupling Reactions

Transmetalation is the pivotal step where the organic moiety from the boron reagent is transferred to the palladium(II) center. wikipedia.orgrsc.org In this stage, the (4-(cyclopropylthio)phenyl) group from the boronic acid displaces the halide on the organopalladium(II) complex formed during oxidative addition. This step is crucial as it brings both organic coupling partners together on the same metal center. chemrxiv.org

The transmetalation process is highly dependent on the presence of a base. deepdyve.comresearchgate.net The base activates the this compound by converting it into a more nucleophilic boronate species, typically a trihydroxyborate [ArB(OH)3]⁻. deepdyve.comresearchgate.net This anionic boronate is significantly more reactive towards the palladium(II) complex than the neutral boronic acid. deepdyve.comresearchgate.net

Two primary mechanistic pathways for transmetalation are widely considered:

The Boronate Pathway: The activated boronate species directly attacks the palladium(II) complex, displacing the halide and forming a new palladium-carbon bond. researchgate.net

The Oxo-Palladium Pathway: The halide on the palladium(II) complex is first exchanged with a ligand from the base (e.g., hydroxide or alkoxide), forming a palladium-hydroxo or palladium-alkoxo species. This complex then reacts with the neutral boronic acid, facilitating the transfer of the aryl group. nih.govillinois.edu

Recent studies have identified pre-transmetalation intermediates containing Pd-O-B linkages, providing insight into the precise mechanism of aryl group transfer. nih.govillinois.edu The choice of base, solvent, and ligands can influence which pathway predominates. deepdyve.comresearchgate.net The electronic nature of the boronic acid also plays a role; electron-donating groups on the phenyl ring can increase the nucleophilicity of the aryl group and potentially accelerate the transmetalation rate. The cyclopropylthio group, with its sulfur atom, can exhibit both electron-donating (via lone pair resonance) and mildly electron-withdrawing (via induction) effects, which will modulate the reactivity of the boronic acid in this step.

| Feature | Description |

| Reactants | Arylpalladium(II) halide complex (Ar-Pd-X), this compound, Base (e.g., K₂CO₃, OH⁻) |

| Key Intermediate | Di-organopalladium(II) complex [(Ar)(Ar')PdL₂] where Ar' is the (4-(cyclopropylthio)phenyl) group |

| Active Boron Species | (4-(Cyclopropylthio)phenyl)trihydroxyborate [Ar'B(OH)₃]⁻ |

| Role of Base | Activates the boronic acid to form a more nucleophilic boronate. deepdyve.comresearchgate.net |

| Proposed Pathways | Boronate Pathway, Oxo-Palladium Pathway. researchgate.netillinois.edu |

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step of the catalytic cycle. chemrxiv.orgyonedalabs.com In this stage, the two organic groups—the one from the initial organic halide and the (4-(cyclopropylthio)phenyl) group—are coupled together and eliminated from the palladium center. musechem.com This process forms the new C-C bond of the biaryl product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com

For reductive elimination to occur, the di-organopalladium(II) intermediate must typically adopt a cis conformation. libretexts.org If the intermediate is in a more stable trans conformation, a trans-to-cis isomerization must precede the elimination step. The rate of reductive elimination is influenced by the electronic and steric properties of both the organic groups and the ancillary ligands on the palladium. Electron-donating groups on the aryl rings and bulky, electron-rich phosphine ligands can accelerate this step. The process is generally considered to be intramolecular and concerted. libretexts.org Some studies suggest that bases, such as hydroxide ions, can also play a role in accelerating the reductive elimination step. researchgate.net

| Feature | Description |

| Reactant | Di-organopalladium(II) complex [(Ar)(Ar')PdL₂] |

| Products | Coupled biaryl product (Ar-Ar'), Regenerated Palladium(0) catalyst (Pd(0)L₂) |

| Change in Pd Oxidation State | +2 to 0 |

| Required Geometry | cis-orientation of the two organic groups. libretexts.org |

| Key Influencing Factors | Electronic properties of the coupling partners and ligands, steric bulk of ligands. |

Applications in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.org The general mechanism involves the oxidative addition of an organic halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. libretexts.org

The utility of (4-(Cyclopropylthio)phenyl)boronic acid and its analogs in Suzuki-Miyaura reactions is extensive, allowing for the synthesis of a wide range of biaryl and heteroaryl compounds. The reaction is compatible with a variety of coupling partners, including aryl and heteroaryl halides (bromides, iodides, and activated chlorides). nih.govaudreyli.com The cyclopropylthio group is generally well-tolerated under typical Suzuki-Miyaura conditions.

However, certain limitations exist. Sterically hindered aryl halides or boronic acids can lead to lower reaction yields. Additionally, substrates containing functional groups that can coordinate strongly to the palladium catalyst, such as certain nitrogen-rich heterocycles or unprotected phenols, may inhibit the reaction. audreyli.comnih.gov The stability of the boronic acid itself can also be a factor, as some boronic acids are prone to protodeboronation, especially under harsh basic conditions or at elevated temperatures. nih.govnih.gov The use of potassium organotrifluoroborates, which are more stable to protodeboronation, can sometimes overcome this limitation. nih.gov

The table below illustrates the scope of Suzuki-Miyaura coupling with cyclopropylboronic acid analogs, highlighting the variety of compatible functional groups.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 4-Acetyl-4'-(cyclopropylthio)biphenyl | Good to Excellent |

| 2 | 3-Bromobenzonitrile | 3-Cyano-4'-(cyclopropylthio)biphenyl | Good |

| 3 | 2-Bromopyridine | 2-(4-(Cyclopropylthio)phenyl)pyridine | Good |

| 4 | 1-Bromo-4-fluorobenzene | 4-Fluoro-4'-(cyclopropylthio)biphenyl | Excellent |

| 5 | Methyl 4-bromobenzoate | Methyl 4'-(cyclopropylthio)-[1,1'-biphenyl]-4-carboxylate | Good |

This table is illustrative and based on typical yields for similar Suzuki-Miyaura reactions. audreyli.com

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. For the coupling of aryl boronic acids with aryl chlorides, which are often less reactive than bromides or iodides, more sophisticated catalytic systems are required. nih.gov Buchwald's biaryl phosphine (B1218219) ligands, such as XPhos, are particularly effective in these transformations. nih.gov The combination of a palladium precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govaudreyli.com

For substrates containing sulfur atoms, like this compound, the choice of ligand is crucial to prevent catalyst poisoning. While sulfur compounds can sometimes deactivate palladium catalysts, the use of appropriate ligands can mitigate this effect. researchgate.net In some cases, ligand-free systems using palladium on carbon (Pd/C) or palladium nanoparticles have also been shown to be effective, particularly in aqueous media. acs.orgresearchgate.net

The following table summarizes common catalytic systems used for Suzuki-Miyaura couplings involving functionalized arylboronic acids.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | Toluene/Water | 100 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-100 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | CPME/Water | 100 |

| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 |

Data compiled from various sources detailing Suzuki-Miyaura reaction conditions. nih.govaudreyli.com

In Suzuki-Miyaura reactions involving substrates with multiple reactive sites or stereocenters, controlling the regio- and stereoselectivity is paramount. For instance, in the coupling of di- or tri-halogenated arenes, the relative reactivity of the halogen atoms can be exploited to achieve regioselective substitution. beilstein-journals.org The electronic and steric environment around each halogen influences the rate of oxidative addition to the palladium catalyst.

When coupling with substrates possessing stereocenters, such as chiral allylic carbonates, the reaction can proceed with high stereospecificity. nih.govacs.org The mechanism often involves an inversion of stereochemistry at the carbon center. nih.gov While this compound itself is achiral, these principles become important when it is coupled with chiral partners. The nature of the ligand on the palladium catalyst can also influence the stereochemical outcome of the reaction. beilstein-journals.org

A significant variation of the Suzuki-Miyaura reaction involves the use of acyl halides or their equivalents as coupling partners, leading to the formation of ketones. This acylative cross-coupling provides a direct route to biaryl ketones. The reaction of an arylboronic acid, such as this compound, with an aroyl chloride in the presence of a palladium catalyst can efficiently produce the corresponding ketone. nih.gov These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. nih.gov

| Arylboronic Acid | Acyl Halide | Product |

| This compound | Benzoyl chloride | (4-(Cyclopropylthio)phenyl)(phenyl)methanone |

| This compound | 4-Nitrobenzoyl chloride | (4-(Cyclopropylthio)phenyl)(4-nitrophenyl)methanone |

This table illustrates potential products from acylative Suzuki-Miyaura cross-coupling.

A recent and innovative development in cross-coupling chemistry is the aminative Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen (C-N) bonds instead of carbon-carbon (C-C) bonds. snnu.edu.cnnih.govresearchgate.net This transformation effectively inserts a nitrogen atom between the two coupling partners, converting the biaryl products of a traditional Suzuki-Miyaura reaction into diarylamines. snnu.edu.cnnih.govresearchgate.net This is achieved by incorporating a formal nitrene insertion process into the catalytic cycle. snnu.edu.cnnih.govresearchgate.net

This methodology utilizes a palladium catalyst with a bulky ancillary phosphine ligand in combination with an amination reagent. snnu.edu.cnnih.govresearchgate.net this compound can serve as a suitable coupling partner in this reaction, reacting with an aryl halide and an aminating agent to produce a diarylamine bearing the cyclopropylthio moiety. This expands the synthetic utility of boronic acids beyond C-C bond formation and provides a novel route to complex amine-containing molecules. snnu.edu.cnnih.govresearchgate.net

Variants of Suzuki-Miyaura Coupling

Other Transition Metal-Catalyzed Cross-Coupling Processes

While the Suzuki reaction is the most common application for arylboronic acids, the carbon-boron bond can participate in several other transition metal-catalyzed processes, enabling the formation of diverse chemical linkages.

The Stille reaction is a palladium-catalyzed cross-coupling reaction that traditionally pairs an organotin (stannane) compound with an organic halide or pseudohalide. wikipedia.org This method is valued for the stability of organostannanes to air and moisture and its compatibility with a wide range of functional groups. nih.gov

Although this compound is not a direct substrate in the conventional Stille reaction, its application in Suzuki-type reactions is often preferred due to the significantly lower toxicity of organoboron compounds compared to their organotin counterparts. wikipedia.org The development of advanced palladium catalysts with bulky, electron-rich phosphine ligands has expanded the scope of cross-coupling reactions, making the use of boronic acids under mild conditions highly efficient. nih.gov Therefore, while mechanistically distinct, the Suzuki coupling of this compound achieves the same biaryl products as a hypothetical Stille coupling involving a tin analog, but through a more environmentally benign pathway.

| Feature | Stille Coupling | Suzuki Coupling |

| Organometallic Reagent | Organostannane (R-SnR'₃) | Boronic Acid/Ester (R-B(OR')₂) |

| Toxicity Profile | High (Tin compounds are toxic) | Low (Boron compounds are generally non-toxic) |

| Base Requirement | Generally not required | Required for activation of boronic acid |

| Coupling Partner | Aryl/Vinyl Halides, Triflates | Aryl/Vinyl Halides, Triflates |

| Catalyst | Palladium(0) complexes | Palladium(0) complexes |

This table compares the general features of Stille and Suzuki couplings, highlighting why the Suzuki pathway with this compound is often favored.

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms, typically involving the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov Adaptations of this reaction have been developed where an arylboronic acid is used in place of the aryl halide. In these Sonogashira-type reactions, this compound can serve as the arylating agent.

For instance, copper(I)-catalyzed Sonogashira-type couplings of boronic acids have been reported. mdpi.com In such a process, this compound would react with a terminal alkyne to furnish a 1-alkynyl-4-(cyclopropylthio)benzene derivative. This adaptation provides a valuable route to conjugated molecular systems under conditions that may offer advantages over the traditional Sonogashira protocol, depending on substrate compatibility.

| Component | Role in Adapted Sonogashira Coupling |

| This compound | Source of the aryl group |

| Terminal Alkyne (R-C≡CH) | Source of the alkynyl group |

| Copper(I) Catalyst (e.g., CuI) | Primary catalyst for the C-C bond formation mdpi.com |

| Base (e.g., Cs₂CO₃) | Promoter/Activator |

| Oxidizing Agent (e.g., Ag₂O) | May be required to facilitate the catalytic cycle mdpi.com |

| Product | 1-(4-(Cyclopropylthio)phenyl)alkyne |

This table outlines the components and their roles in a hypothetical Sonogashira-type coupling involving this compound.

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) coupling, is a copper-catalyzed reaction that forms aryl-heteroatom bonds. wikipedia.org It enables the oxidative coupling of arylboronic acids with N-H or O-H containing compounds, such as amines, amides, phenols, and alcohols, to generate the corresponding arylated products. organic-chemistry.orgnih.gov This reaction is highly advantageous as it can be conducted in the presence of air, often at room temperature. wikipedia.org

This compound is an excellent substrate for Chan-Lam coupling strategies. It can be effectively coupled with a wide array of nucleophiles to introduce the 4-(cyclopropylthio)phenyl moiety, providing access to a diverse range of compounds.

| Nucleophile (R-XH) | Catalyst System | Product Class |

| Primary/Secondary Amine (R₂NH) | Cu(OAc)₂, Base (e.g., Pyridine) | N-Aryl Amine |

| Phenol (B47542)/Alcohol (R-OH) | Cu(OAc)₂, Ligand (e.g., Phenanthroline) nih.gov | Aryl Ether |

| Amide/Imide (R-CONH₂) | Copper(II) complexes | N-Aryl Amide/Imide |

| Thiol (R-SH) | [Cu(DMAP)₄I]I rsc.org | Aryl Thioether |

This table illustrates the versatility of this compound in Chan-Lam couplings with various heteroatom nucleophiles.

The Liebeskind-Srogl coupling is a mechanistically unique cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid, yielding a ketone. organic-chemistry.org The reaction is catalyzed by palladium(0) and mediated by a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. wikipedia.orgresearchgate.net

This reaction is particularly useful for synthesizing highly functionalized or base-sensitive ketones. organic-chemistry.org In this context, this compound serves as the organoboron nucleophile. Its coupling with various thioesters provides a direct and mild route to aryl ketones containing the 4-(cyclopropylthio)phenyl scaffold. The reaction's scope is broad, accommodating various thioester and boronic acid partners. nih.gov

| Thioester Partner (R-CO-SR') | Catalyst/Mediator | Product |

| S-Phenyl benzothioate | Pd₂(dba)₃ / TFP / CuTC | 4-(Cyclopropylthio)benzophenone |

| S-Ethyl ethanethioate | Pd₂(dba)₃ / TFP / CuTC | 1-(4-(Cyclopropylthio)phenyl)ethan-1-one |

| S-Alkyl thioesters | Pd(0) / Cu(I) | Alkyl (4-(cyclopropylthio)phenyl) ketone |

This table presents examples of Liebeskind-Srogl couplings where this compound is used to synthesize various ketones.

Transition Metal-Free Transformations of the Carbon-Boron Bond

Reflecting a growing emphasis on green chemistry, transition metal-free reactions have garnered significant interest. Arylboronic acids are valuable substrates in this area, as the carbon-boron bond can be transformed into other key functional groups without the need for metal catalysts. nih.govnih.gov

The carbon-boron bond of this compound can be readily converted into a C-O or C-N bond through metal-free oxidative processes.

Hydroxylation: The ipso-hydroxylation of arylboronic acids is a straightforward method for phenol synthesis. nih.gov This transformation is typically achieved using common oxidizing agents. Treatment of this compound with reagents such as aqueous hydrogen peroxide (H₂O₂), Oxone®, or tert-butyl hydroperoxide (TBHP) under mild conditions efficiently yields 4-(cyclopropylthio)phenol. researchgate.netscispace.com These methods offer an environmentally benign alternative to traditional phenol syntheses. researchgate.net

Amination: The direct synthesis of primary aromatic amines from arylboronic acids without a transition metal catalyst has been a significant challenge. scispace.com Recent advancements have established effective protocols using specific aminating agents. For example, reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-benzoyl hydroxylamines can convert arylboronic acids into the corresponding anilines under mild, metal-free conditions. organic-chemistry.orgorganic-chemistry.org Applying this methodology, this compound can be transformed into 4-(cyclopropylthio)aniline, a valuable synthetic intermediate. This approach is particularly useful for substrates that are incompatible with metal-catalyzed conditions. scispace.com

| Transformation | Reagent(s) | Substrate | Product |

| Hydroxylation | Aqueous H₂O₂ or TBHP scispace.com | This compound | 4-(Cyclopropylthio)phenol |

| Amination | O-(2,4-dinitrophenyl)hydroxylamine (DPH) organic-chemistry.org | This compound | 4-(Cyclopropylthio)aniline |

This table summarizes the metal-free hydroxylation and amination of this compound.

Halogenation and Other Carbon-Heteroatom Bond Formations

A review of the scientific literature does not provide specific documented examples of this compound undergoing halogenation or other direct carbon-heteroatom bond-forming reactions where the boronic acid group is displaced. Generally, such transformations are more commonly applied to boronic esters rather than the acids themselves.

Carbon-Carbon Bond-Forming Reactions

The principal and most widely exploited application of this compound is in palladium-catalyzed carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org In this reaction, the boronic acid serves as the organoboron nucleophile, which couples with an organohalide (or triflate) electrophile in the presence of a palladium catalyst and a base. wikipedia.org This process is fundamental for the synthesis of biaryl and substituted aromatic compounds.

The 4-(cyclopropylthio)phenyl group is a valuable structural motif in medicinal chemistry, and the Suzuki-Miyaura coupling provides a direct and efficient method for its incorporation. The reaction is tolerant of a wide variety of functional groups and typically proceeds with high yield and selectivity.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Below is a generalized scheme for the Suzuki-Miyaura reaction using this compound to form a new biaryl compound.

| Reactant A | Reactant B | Catalyst / Conditions | Product |

| This compound | Aryl Halide (Ar-X) or Aryl Triflate (Ar-OTf) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene), Heat | 4-(Cyclopropylthio)-1,1'-biphenyl derivative |

This table represents a typical application; specific conditions and yields vary based on the substrate and catalyst system used. mdpi.com

Boronic Acid-Catalyzed Organic Transformations

While the field of organocatalysis has seen significant interest in the use of certain arylboronic acids as catalysts, there is no specific evidence in the scientific literature to suggest that this compound is employed in this capacity. Boronic acid catalysts typically require specific electronic or structural features, such as strong electron-withdrawing groups or ortho-directing groups, to enhance their Lewis acidity and facilitate catalytic turnovers. nih.govnih.gov The electron-donating nature of the cyclopropylthio substituent likely renders this particular compound unsuitable for such catalytic applications.

Electrophilic Activation of Carboxylic Acids (Amidation)

No specific research has been found that utilizes this compound as a catalyst for the electrophilic activation of carboxylic acids in amidation reactions. The literature on boronic acid-catalyzed amidation consistently points to the use of electronically distinct arylboronic acids that can effectively activate the carboxylic acid for nucleophilic attack by an amine. nih.govresearchgate.netrsc.org

Activation of Hydroxy Functional Groups

There are no documented instances of this compound being used as a catalyst for the activation of hydroxy functional groups. This type of catalysis generally relies on the ability of the boronic acid to form a reactive boronate ester intermediate, a role for which specific, more Lewis-acidic boronic acids are typically selected. researchgate.netumanitoba.ca

Cycloadditions and Conjugate Additions

A review of the available literature provides no examples of this compound participating in or catalyzing cycloaddition or conjugate addition reactions. Research in this area typically involves different classes of organoboron reagents, such as dienylboronates for Diels-Alder reactions or the use of rhodium or palladium catalysts to facilitate the conjugate addition of arylboronic acids to enones. nih.govlibretexts.org

Derivatives and Functionalization Strategies of 4 Cyclopropylthio Phenyl Boronic Acid

Boronate Ester Derivatives

The boronic acid group is highly reactive and can undergo self-condensation to form boroxines or decomposition under certain conditions. acs.org To enhance stability and modify reactivity, (4-(Cyclopropylthio)phenyl)boronic acid is frequently converted into its corresponding boronate esters.

Cyclic boronate esters are readily synthesized by the condensation reaction of the boronic acid with a diol. This process typically involves mixing the boronic acid and the diol in a suitable solvent and removing the water that is formed, often through azeotropic distillation. The choice of diol significantly influences the stability and properties of the resulting ester.

The stability of these esters varies, with steric hindrance around the boron atom generally increasing stability against hydrolysis. acs.org For instance, pinacol (B44631) esters are widely used due to their high stability, which allows them to be purified by column chromatography. acs.org While stable in anhydrous non-hydroxylic organic solvents, some cyclic boronates can be unstable on silica (B1680970) gel chromatography, leading to dissociation back to the starting boronic acid and diol. oup.com Studies have shown that six-membered cyclic boronate esters are often thermodynamically more stable than their five-membered counterparts. acs.org

Below is a table summarizing common diols used for the synthesis of cyclic boronate esters and the general characteristics of the resulting derivatives.

| Diol Name | Resulting Ester Type | Ring Size | General Stability & Characteristics |

| Ethylene Glycol | 1,3,2-Dioxaborolane | 5-membered | Moderate stability; readily formed. |

| Pinacol | Pinacol Boronate Ester | 5-membered | High stability to air, moisture, and chromatography; widely used in synthesis. acs.org |

| Pinanediol | Pinanediol Boronate Ester | 5-membered | Chiral auxiliary; provides high hydrolytic stability. |

| 1,3-Propanediol | 1,3,2-Dioxaborinane | 6-membered | Generally higher thermodynamic stability than 5-membered rings. acs.org |

| Diethanolamine | MIDA Boronate Ester | 5-membered | High stability; used for slow-release of the boronic acid under reaction conditions. nih.gov |

The conversion of boronic acids to boronate esters is a key strategy for protecting the boronic acid functional group. acs.org This protection prevents undesirable side reactions, such as protodeboronation, especially with sensitive substrates like cyclopropyl (B3062369) boronic acids. nih.govnih.gov The enhanced stability of boronate esters, particularly pinacol and N-methyliminodiacetic acid (MIDA) esters, allows for their isolation, purification, and storage, making them reliable synthetic intermediates. acs.orgnih.gov

Boronate esters are not merely protected forms of boronic acids; they are often active participants in cross-coupling reactions. Many modern cross-coupling protocols, such as the Suzuki-Miyaura reaction, are optimized for the direct use of boronate esters. nih.gov In some cases, boronate esters can transmetalate directly to the palladium catalyst without prior hydrolysis to the free boronic acid. nih.gov The use of MIDA boronates is particularly advantageous as it allows for the slow release of the free boronic acid in situ, maintaining a low concentration that minimizes decomposition while ensuring efficient participation in the catalytic cycle. nih.gov This strategy has proven effective for coupling inherently unstable boronic acids, including cyclopropyl derivatives. nih.gov

Modifications of the Phenyl Ring System

Introducing substituents onto the phenyl ring of this compound provides a powerful method to modulate its electronic properties and, consequently, its reactivity and potential applications.

The electronic nature of the phenyl ring can be altered by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents can influence the acidity of the boronic acid and the nucleophilicity of the ipso-carbon atom attached to the boron, which is critical for the transmetalation step in cross-coupling reactions.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density on the phenyl ring. This generally increases the nucleophilicity of the aryl group, which can impact its performance in cross-coupling reactions.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This increases the Lewis acidity of the boron atom and lowers the pKₐ of the boronic acid. chemistryviews.org

The position of the substituent (ortho, meta, or para) relative to the boronic acid group also plays a crucial role in determining the compound's properties. chemistryviews.org

The table below provides examples of substituents and their general electronic effect on the phenylboronic acid system.

| Substituent | Example | Position | Electronic Effect | Impact on Acidity |

| Methoxy | -OCH₃ | para | Donating (Resonance) | Decreases |

| Methyl | -CH₃ | para | Donating (Inductive) | Decreases |

| Fluoro | -F | para | Withdrawing (Inductive) | Increases |

| Nitro | -NO₂ | para | Withdrawing (Resonance & Inductive) | Increases |

| Amino | -NH₂ | para | Donating (Resonance) | Decreases |

| Trifluoromethyl | -CF₃ | meta | Withdrawing (Inductive) | Increases |

Several established synthetic methodologies can be employed to prepare substituted derivatives of this compound. These routes typically involve the formation of the carbon-boron bond on a pre-functionalized aromatic ring.

One of the most common methods is the palladium-catalyzed Miyaura borylation reaction. beilstein-journals.org This involves the cross-coupling of a substituted aryl halide (e.g., 1-bromo-4-(cyclopropylthio)-2-nitrobenzene) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This route is highly versatile and tolerant of a wide range of functional groups.

Alternatively, substituted derivatives can be synthesized via the reaction of an organometallic intermediate with a borate (B1201080) ester. beilstein-journals.org This involves first preparing a Grignard or organolithium reagent from a substituted aryl halide. This highly nucleophilic reagent is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures, followed by acidic workup to yield the desired boronic acid. beilstein-journals.orgaudreyli.com

Cyclopropyl Group Modifications and Their Impact on Reactivity

The cyclopropyl group significantly influences the compound's reactivity due to its unique electronic properties, which arise from the high p-character of its C-C bonds.

The cyclopropyl moiety makes the boronic acid susceptible to decomposition via protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. nih.goved.ac.uk This instability can be particularly problematic during storage and under the basic conditions often employed in Suzuki-Miyaura reactions. nih.govnih.gov However, compared to some heteroaromatic boronic acids, cyclopropyl boronic acids undergo protodeboronation relatively slowly. ed.ac.uk The use of more stable derivatives, such as potassium cyclopropyltrifluoroborate (B8364958) or MIDA boronates, is a common strategy to mitigate this decomposition and improve reaction efficiency. nih.govnih.gov

While direct functionalization of the cyclopropyl ring on this compound is not widely reported, general principles of organic synthesis suggest plausible routes. One potential strategy is the deprotonation of the C-H bond alpha to the sulfur atom. The sulfur can stabilize an adjacent carbanion, allowing for lithiation of the cyclopropyl ring using a strong base. acs.org The resulting organolithium species could then be trapped with various electrophiles to introduce substituents onto the cyclopropyl ring.

Another class of reactions involves the ring-opening of the cyclopropyl group. researchgate.net The inherent ring strain of the three-membered ring makes it susceptible to cleavage under certain conditions, such as photoredox catalysis, leading to 1,3-difunctionalized products. researchgate.net While this modifies the cyclopropyl group, it also destroys the cyclic structure, leading to a different class of compounds. The impact of substituents on the cyclopropyl ring itself would be expected to alter the steric and electronic nature of the molecule, thereby influencing its reactivity in cross-coupling reactions.

Theoretical and Computational Studies

Quantum Chemical Approaches to Boronic Acid Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of boronic acids at an electronic level. These approaches model the electrons and nuclei within a molecule to compute its energy, geometry, and various physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For arylboronic acids, DFT is employed to optimize molecular geometries, predict vibrational frequencies (IR spectra), and calculate NMR chemical shifts. nih.govtandfonline.com These calculations help in confirming experimental structures and understanding the electronic distribution within the molecule.

The optimized geometry of an arylboronic acid typically shows a trigonal planar arrangement around the boron atom, which is sp²-hybridized and possesses a vacant p-orbital. wikipedia.org DFT calculations can precisely determine bond lengths, bond angles, and the dihedral angle between the phenyl ring and the boronic acid group [B(OH)₂]. cdnsciencepub.com This dihedral angle is crucial as it influences the extent of conjugation between the aromatic π-system and the boron's empty p-orbital. Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to understanding the molecule's reactivity and electronic transitions. nih.gov

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| B-C Bond Length (Å) | 1.56 - 1.58 | Indicates the strength of the bond connecting the phenyl ring and the boron atom. cdnsciencepub.com |

| B-O Bond Length (Å) | 1.36 - 1.38 | Reflects the partial double bond character due to lone pair donation from oxygen to the empty p-orbital of boron. cdnsciencepub.com |

| O-B-O Angle (°) | ~115 - 120 | Shows the geometry around the boron atom, typically close to the ideal 120° for sp² hybridization. cdnsciencepub.com |

| C-B-O Angle (°) | ~118 - 125 | Distortions from 120° can be influenced by steric effects and hydrogen bonding. cdnsciencepub.com |

| C-C-B-O Dihedral Angle (°) | 0 - 30 | Measures the twist between the phenyl ring and the B(OH)₂ plane, affecting π-conjugation. wikipedia.orgcdnsciencepub.com |

Computational methods, particularly DFT, are invaluable for mapping the potential energy surfaces of chemical reactions involving boronic acids. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the high-energy transition states that govern reaction rates. researchgate.netresearchgate.net

For (4-(Cyclopropylthio)phenyl)boronic acid, a key reaction is the Suzuki-Miyaura cross-coupling. DFT calculations can model the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govacs.orgmdpi.com The transmetalation step, where the aryl group is transferred from boron to the palladium catalyst, is often the rate-determining step and has been a subject of intense computational study. nih.govnih.govacs.org Calculations can determine the energy barriers for different proposed pathways, such as the "boronate pathway" (involving a tetracoordinate boronate species) and the "oxo-palladium pathway," providing insights that guide the development of more efficient catalysts and reaction conditions. nih.govacs.org Similarly, mechanisms for other reactions like protodeboronation (cleavage of the C-B bond by a proton source) can be investigated, identifying the transition state structures and activation energies. ed.ac.uk

| Reaction Step | Reaction Type | Typical Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Transmetalation | Suzuki-Miyaura Coupling | 15 - 25 | researchgate.net |

| Oxidative Addition | Suzuki-Miyaura Coupling | 10 - 20 | nih.gov |

| Protonolysis of Boronate | Protodeboronation | 20 - 35 | ed.ac.uk |

| Oxidative Deboronation | Metabolic Degradation | ~35 (with H₂O) | nih.gov |

Molecular Modeling of Intermolecular Interactions

The solid-state structure and solution-phase behavior of this compound are governed by a variety of non-covalent intermolecular interactions. Molecular modeling allows for the detailed study of these forces.

In the solid state, phenylboronic acids are known to form extensive hydrogen-bonding networks. wikipedia.orgcdnsciencepub.com X-ray crystallography studies reveal that the primary structural motif is often a hydrogen-bonded dimer, where two boronic acid molecules are linked by a pair of O-H···O bonds. cdnsciencepub.comresearchgate.net These dimeric units can then further self-assemble into larger supramolecular structures, such as infinite ribbons or layered sheets, through additional hydrogen bonds. cdnsciencepub.comrsc.org The specific arrangement is influenced by the nature and position of substituents on the phenyl ring. rsc.org Computational modeling can be used to calculate the energies of these hydrogen bonds and predict the most stable crystal packing arrangements, complementing experimental X-ray diffraction data. researchgate.net

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| O-H···O (Dimer) | 2.70 - 2.80 | 165 - 175 | cdnsciencepub.com |

| O-H···O (Inter-dimer) | 2.75 - 2.90 | 150 - 170 | researchgate.net |

Beyond classical hydrogen bonding, weaker non-covalent interactions also play a crucial role. Polar-π interactions, where an electron-rich π-system interacts with a polar bond (like the B-O or O-H bonds), can contribute to the stabilization of certain molecular conformations. nih.govresearchgate.netsdu.dk Computational studies have shown that these interactions can stabilize both the neutral boronic acid and its corresponding anionic boronate form. ru.nlsdu.dk

Solvation effects significantly influence the properties and reactivity of boronic acids in solution. bohrium.com The Lewis acidity of the boron center, its equilibrium with the boronate form, and the stability of reaction intermediates are all modulated by the surrounding solvent molecules. nih.govsdu.dk Computational models can simulate these effects by treating the solvent either as a continuous dielectric medium (implicit solvation) or by including individual solvent molecules explicitly. nih.gov These models help explain experimental observations, such as why the acidity of phenylboronic acids is more pronounced in water compared to mixed aqueous-organic solvents. d-nb.info

Prediction of Electronic and Steric Effects on Boron Center

The reactivity of the boronic acid functional group is highly sensitive to the electronic and steric properties of the substituents on the phenyl ring. For this compound, the cyclopropylthio group (-S-c-C₃H₅) at the para position exerts a significant influence.

Steric Effects: While the cyclopropylthio group is in the para position and thus exerts minimal direct steric hindrance on the boron center, steric effects can become important in the transition states of reactions or upon interaction with bulky catalysts or substrates. rsc.orgacs.org Computational models can quantify steric hindrance, for example, by calculating steric energies or mapping the molecular surface to visualize accessibility to the reactive boron center. In some cases, ortho-substituents can cause significant steric crowding that hinders the formation of the tetrahedral boronate anion, thereby reducing the Lewis acidity. mdpi.com

| Substituent Group | Position | Electronic Effect Type | Predicted Impact on Boron Center |

|---|---|---|---|

| Cyclopropylthio (-S-c-C₃H₅) | Para | Resonance (+R) | Increases electron density on the phenyl ring; may enhance aryl group transfer. |

| Inductive (-I) | Withdraws electron density through the sigma bond. | ||

| Boronic Acid [-B(OH)₂] | Para | Inductive (-I) | Strongly electron-withdrawing due to the electropositive nature of boron. |

| Resonance (-R) | Withdraws π-electron density via the empty p-orbital. |

Future Research Directions and Outlook

Development of Novel Synthetic Routes to (4-(Cyclopropylthio)phenyl)boronic Acid

Current synthetic methods for aryl boronic acids typically involve the borylation of an aryl halide or the reaction of an organometallic reagent with a borate (B1201080) ester. nih.gov Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways.

Key areas for future investigation include:

C-H Borylation: Direct catalytic C-H borylation of 4-cyclopropylthiobenzene would be a highly atom-economical route. Research in this area would involve screening various iridium, rhodium, or palladium catalysts to achieve high regioselectivity for the para-position, thus avoiding the formation of other isomers.

Flow Chemistry: The application of flow chemistry could enable safer and more scalable synthesis. nih.gov Continuous-flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, potentially improving yields and purity while minimizing hazardous waste.

Mechanochemical Synthesis: Solid-state synthesis using ball milling is an emerging green chemistry technique. Investigating mechanochemical routes could lead to solvent-free or reduced-solvent synthesis, decreasing the environmental impact of the production process.

Alternative Boron Sources: Exploring the use of less expensive and more stable boron-containing reagents in place of common pinacol (B44631) borane (B79455) (B₂pin₂) or trialkyl borates could significantly reduce production costs.

| Synthetic Route | Potential Advantages | Research Challenges |

|---|---|---|

| Catalytic C-H Borylation | High atom economy, reduced waste | Achieving high regioselectivity, catalyst cost |

| Flow Chemistry | Scalability, safety, precise control | Initial equipment investment, optimization of flow parameters |

| Mechanochemistry | Reduced solvent use, green chemistry | Reaction monitoring, scalability for industrial production |

Exploration of Expanded Reactivity Profiles

The reactivity of this compound is primarily associated with Suzuki-Miyaura cross-coupling reactions. However, its unique structure suggests a broader range of chemical transformations could be possible. Studies have shown that cyclopropyl (B3062369) boronic acids are generally stable and undergo very slow protodeboronation, which is a common decomposition pathway for many boronic acids. ed.ac.ukresearchgate.net This inherent stability makes it a reliable reagent.

Future research should explore:

Chan-Evans-Lam Coupling: Investigating its utility in copper-catalyzed C-N and C-O bond-forming reactions to synthesize novel amines and ethers containing the cyclopropylthio-phenyl scaffold.

Petasis Reaction: Exploring its participation in the Petasis borono-Mannich reaction, a multicomponent reaction that forms substituted amines from an amine, an aldehyde, and a vinyl or aryl boronic acid.

Asymmetric Synthesis: Developing chiral ligands that can coordinate with the boronic acid to induce stereoselectivity in reactions, opening avenues for the synthesis of enantiomerically pure compounds.

Sulfur Atom Reactivity: Investigating reactions that target the sulfur atom, such as oxidation to sulfoxides and sulfones. These derivatives could exhibit different electronic properties and biological activities.

Design of Advanced Catalytic Systems

While boronic acids are well-known as reagents, they also have emerging applications as catalysts themselves. rsc.org The ability of boronic acids to reversibly form covalent bonds with hydroxyl groups can be exploited to activate them for various transformations.

Prospective research directions include:

Organocatalysis: Designing catalytic systems where this compound acts as a Lewis acid catalyst. It could potentially catalyze reactions such as dehydrative condensations to form amides or esters under mild conditions. rsc.org

Ligand Development: Utilizing the compound as a ligand for transition metal catalysis. The sulfur atom could act as a coordinating site, potentially leading to novel catalysts with unique reactivity and selectivity, similar to how other sulfur-containing ligands are used.

Dual-Function Catalysts: Creating bifunctional catalysts where the boronic acid moiety activates one substrate while the cyclopropylthio-phenyl fragment provides a specific steric or electronic environment to control the reaction outcome.

Computational Design and Predictive Modeling of Derivatives

Computational chemistry offers powerful tools for accelerating the discovery of new molecules with desired properties. For this compound, predictive modeling can guide the synthesis of new derivatives for specific applications, particularly in medicinal chemistry where boronic acids have shown promise as enzyme inhibitors. mdpi.comnih.gov

Key areas for computational research:

Structure-Activity Relationship (SAR) Studies: Using computational docking and molecular dynamics simulations to predict how derivatives of this compound might bind to specific biological targets, such as proteases or kinases. This can guide the design of new drug candidates.

Pharmacokinetic Modeling (ADMET): Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives to prioritize the synthesis of compounds with favorable drug-like characteristics.

Materials Science Applications: Modeling the electronic and photophysical properties of polymers or materials incorporating the this compound unit to design new materials for organic electronics or sensors.

| Compound Name |

|---|

| This compound |

| 4-cyclopropylthiobenzene |

| Pinacol borane |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (4-(Cyclopropylthio)phenyl)boronic acid, and how can its purity be verified?

- Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) between 4-bromophenylboronic acid and cyclopropylthiol. Key steps include:

- Using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in a solvent like THF or dioxane at elevated temperatures (60–90°C) .

- Purification via column chromatography or recrystallization.

- Purity verification :

- 1H/13C NMR to confirm the presence of cyclopropylthio (δ ~2.5–3.5 ppm for CH₂ in cyclopropyl; δ ~130–140 ppm for quaternary carbons adjacent to sulfur) .

- HPLC with UV detection for quantitative purity assessment.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- 1H NMR : Identifies aromatic protons (δ 7.2–8.0 ppm) and cyclopropyl protons (multiplet at δ ~1.0–2.0 ppm) .

- 13C NMR : Confirms boron-bound aromatic carbons (δ ~125–135 ppm) and cyclopropyl carbons (δ ~10–20 ppm) .

- FT-IR : Detects B-OH stretching (~3200–3400 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 209.04) .

Q. How should this compound be stored to ensure stability?

- Answer : Store under anhydrous conditions at 0–6°C in an inert atmosphere (argon/nitrogen) to prevent oxidation of the thioether group. Avoid prolonged exposure to moisture, which may hydrolyze the boronic acid .

Advanced Research Questions

Q. How does the cyclopropylthio substituent influence the electronic properties and reactivity of phenylboronic acid in cross-coupling reactions?

- Answer :

- Electronic effects : The cyclopropylthio group is electron-donating via resonance (+R effect), increasing electron density on the aromatic ring. This enhances oxidative addition in Pd-catalyzed reactions but may slow transmetallation steps .

- Steric effects : The cyclopropyl group introduces steric hindrance, potentially reducing coupling efficiency. Optimization with bulky ligands (e.g., SPhos) can mitigate this .

- Experimental validation : Compare reaction yields with analogs (e.g., methylthio vs. cyclopropylthio) using kinetic studies .

Q. What computational methods are used to predict the interaction of this compound with biological targets like Autotaxin?

- Answer :

- DFT calculations : Model the boronic acid’s geometry and charge distribution to predict binding to active-site threonine residues .

- Molecular docking : Simulate interactions with Autotaxin’s hydrophobic pockets, leveraging the cyclopropyl group’s rigidity for fit optimization .

- MD simulations : Assess stability of enzyme-inhibitor complexes over time .

Q. What are the challenges in achieving high yields in synthesizing derivatives of this compound, and how can reaction conditions be optimized?

- Answer :

- Challenges :

- Oxidation of thioether : Use degassed solvents and reducing agents (e.g., ascorbic acid) to prevent sulfoxide formation .

- Boron protection : Employ pinacol ester protection to stabilize the boronic acid during harsh conditions .

- Optimization strategies :

- Temperature control : Higher temps (80–100°C) improve coupling efficiency but require shorter reaction times to avoid decomposition .

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos) for improved turnover .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.